Cas no 27322-34-5 (Benzene,tris(1-methylethyl)-)

Benzene,tris(1-methylethyl)- structure
Benzene,tris(1-methylethyl)- structure
Product Name:Benzene,tris(1-methylethyl)-
Numero CAS:27322-34-5
MF:C15H24
MW:204.351064682007
CID:275697
PubChem ID:12860
Update Time:2025-04-19

Benzene,tris(1-methylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,tris(1-methylethyl)-
    • 1,2,3-tri(propan-2-yl)benzene
    • 1,3,5-tri(propan-2-yl)benzene
    • Triisopropylbenzene
    • HY-W012472
    • T0458
    • W-104508
    • AKOS009156767
    • 1,3,5-Triisopropylbenzene, 95%
    • Benzene, 1,3,5-tris(1-methylethyl)-
    • FR9Y346WPB
    • C93505
    • 1,3,5-tris(propan-2-yl)benzene
    • 717-74-8
    • Benzene,3,5-tris(1-methylethyl)-
    • Tox21_301030
    • (Tetrahydropyran-4-ylidene)aceticacid
    • 2,4,6-Triisopropylbenzene
    • AI3-51088
    • NCGC00248261-01
    • Q27278148
    • 1,5-Triisopropylbenzene
    • EN300-39015
    • EINECS 211-941-3
    • UNII-FR9Y346WPB
    • Benzene, 1,3,5-triisopropyl-
    • 1,3,5-Triisopropylbenzene, purum, >=95.0% (GC)
    • 27322-34-5
    • Benzene, tris(1-methylethyl)-
    • CS-W013188
    • 1,3,5-triisopropyl benzene
    • 1,3,5-TRIS(ISOPROPYL)BENZENE
    • SY008928
    • 1,3,5-tris(1-methylethyl)benzene
    • DTXCID2021232
    • EINECS 248-404-8
    • NSC403075
    • CHEMBL3187859
    • Benzene,3,5-triisopropyl-
    • NSC-403075
    • NSC 403075
    • 1,3,5-TRIISOPROPYLBENZENE
    • NS00004311
    • A25386
    • 1,3,5-triiso-propylbenzene
    • FT-0606513
    • F0001-2724
    • InChI=1/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H
    • NCGC00254932-01
    • CAS-717-74-8
    • EC 211-941-3
    • AS-58397
    • 2,6-Triisopropylbenzene
    • 2,4,6-Triisopropylbenzene;1,3,5-TriisopropylbenzeneTriisopropylbenzene;1,3,5-Triisopropylbenzol
    • MFCD00008890
    • DTXSID4041232
    • Inchi: 1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3
    • Chiave InChI: VUMCUSHVMYIRMB-UHFFFAOYSA-N
    • Sorrisi: C1(C=C(C=C(C=1)C(C)C)C(C)C)C(C)C

Proprietà calcolate

  • Massa esatta: 204.18792
  • Massa monoisotopica: 204.187801
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 133
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 5.3

Proprietà sperimentali

  • Densità: 0.852
  • Punto di fusione: -7.4 °C
  • Punto di ebollizione: 238.6°Cat760mmHg
  • Punto di infiammabilità: 86.7°C
  • Indice di rifrazione: 1.486
  • PSA: 0
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.